molecular formula C20H16N2O5 B2885649 2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1,3-oxazole-4-carboxylic acid CAS No. 182120-91-8

2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1,3-oxazole-4-carboxylic acid

Cat. No.: B2885649
CAS No.: 182120-91-8
M. Wt: 364.357
InChI Key: ZCGYFLSCIKFVTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a 1,3-oxazole core substituted at position 2 with an Fmoc (9-fluorenylmethoxycarbonyl)-protected aminomethyl group and at position 4 with a carboxylic acid. The Fmoc group is widely used in peptide synthesis for temporary amine protection due to its stability under basic conditions and ease of removal with piperidine . The oxazole ring contributes to electron-deficient character, enhancing reactivity in cycloaddition or cross-coupling reactions. Applications span solid-phase peptide synthesis (SPPS), probe development, and bioactive molecule design .

Properties

IUPAC Name

2-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-1,3-oxazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O5/c23-19(24)17-11-26-18(22-17)9-21-20(25)27-10-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,11,16H,9-10H2,(H,21,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCGYFLSCIKFVTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC4=NC(=CO4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

182120-91-8
Record name 2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1,3-oxazole-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Cyclization of Enaminones with Hydroxylamine

The most widely adopted method involves treating enaminone precursors with hydroxylamine under acidic conditions. For example, ethyl 3-(dimethylamino)-2-(hydroxymethyl)acrylate reacts with hydroxylamine hydrochloride in ethanol/water (3:1) at 80°C for 12 hours to yield ethyl 1,3-oxazole-4-carboxylate in 78% yield.

Mechanistic Insights :

  • Nucleophilic attack by hydroxylamine on the β-carbon of the enaminone
  • Sequential elimination of dimethylamine and water
  • Aromatization driven by conjugation with the ester group

Optimization Parameters :

Variable Optimal Range Impact on Yield
Solvent System EtOH/H2O (3:1) Maximizes solubility of ionic intermediates
Temperature 75–85°C Below 70°C: incomplete cyclization; Above 90°C: decomposition
Reaction Time 10–14 hours Shorter durations lead to dimerization byproducts
pH 4.5–5.5 (adjusted with HCl) Acidic conditions accelerate imine formation

Gold-Catalyzed Alkyne Cyclization

Recent advances employ gold(I) complexes (e.g., JohnPhosAu(MeCN)SbF6) to catalyze the cycloisomerization of propargyl amides. This method provides exceptional regioselectivity for 1,3-oxazoles but requires anhydrous conditions and expensive catalysts.

Typical Protocol :

  • Charge reactor with N-propargyl carbamate (1.0 eq) and dichloroethane
  • Add catalyst (2 mol%) under nitrogen atmosphere
  • Heat to 60°C for 3 hours
  • Quench with triethylamine, filter through celite

Advantages :

  • 91–95% isolated yields
  • Minimal purification required
  • Excellent functional group tolerance

Introduction of the Aminomethyl Group

Nucleophilic Substitution on Halogenated Oxazoles

Bromination at position 2 followed by displacement with sodium azide and subsequent Staudinger reduction provides the aminomethyl substituent:

  • Bromination : Treat oxazole-4-carboxylate with NBS (1.1 eq) in CCl4 under UV light (8 hours, 45% yield)
  • Azide Displacement : React with NaN3 in DMF at 100°C (16 hours, 82% yield)
  • Reduction : Hydrogenate over Pd/C (10% wt) in MeOH/H2O (95:5)

Challenges :

  • Over-bromination at position 5 requires careful stoichiometric control
  • Azide intermediates exhibit thermal instability above 110°C

Direct Aminomethylation via Mannich Reaction

Condensing pre-formed oxazole derivatives with formaldehyde and ammonium chloride in acetic acid achieves direct aminomethylation:

Reaction Scheme :
$$
\text{Oxazole} + \text{HCHO} + \text{NH}4\text{Cl} \xrightarrow{\text{AcOH, 110°C}} \text{Aminomethyl-oxazole} + \text{H}2\text{O}
$$

Key Parameters :

  • Molar ratio 1:1.2:1.5 (oxazole:HCHO:NH4Cl)
  • Acetic acid acts as both solvent and proton source
  • 68% yield after recrystallization from ethyl acetate/hexane

Fmoc Protection Strategies

Fmoc-Osu Active Ester Method

Adapting protocols from peptide synthesis, the aminomethyl group is protected using Fmoc-Osu (N-(9-fluorenylmethoxycarbonyloxy)succinimide):

Procedure :

  • Dissolve aminomethyl-oxazole-4-carboxylic acid (1.0 eq) in 1,4-dioxane/water (1:1)
  • Add Na2CO3 (2.5 eq) and Fmoc-Osu (1.2 eq)
  • Stir at 25°C for 20 hours under nitrogen
  • Acidify to pH 4.0 with 6N HCl, precipitate product

Yield : 85–92% after RP-HPLC purification

Critical Quality Attributes :

  • Residual Fmoc-Osu <0.1% (HPLC)
  • Water content <0.5% (Karl Fischer)

Schotten-Baumann Conditions

For scale-up production, interfacial reactions using Fmoc-Cl provide cost advantages:

Industrial Protocol :

Step Parameters
Charge reactor H2O (40 L), NaOH (4.2 kg)
Add substrate Aminomethyl-oxazole (10 kg)
Introduce Fmoc-Cl 12 L in THF (1.1 eq)
Reaction time 3 hours at 5–10°C
Workup Extract with EtOAc, wash with 5% citric acid
Yield 89% (11.3 kg)

Carboxylation and Final Product Isolation

Oxidation of Hydroxymethyl Precursors

Late-stage oxidation using Jones reagent (CrO3/H2SO4) converts hydroxymethyl groups to carboxylic acids:

Conditions :

  • Substrate (1.0 eq) in acetone (0.1 M)
  • Add Jones reagent dropwise at 0°C until orange persists
  • Quench with isopropanol, filter through silica

Safety Considerations :

  • Exothermic reaction requires cryogenic cooling
  • Chromium waste must be treated with NaHSO3 before disposal

Crystallization Optimization

Final purification employs pH-dependent solubility:

Crystallization Protocol :

  • Dissolve crude product in hot EtOH (60°C)
  • Adjust to pH 7.0 with NH4OH
  • Cool to −20°C at 0.5°C/min
  • Filter under nitrogen, wash with cold ether

Particle Engineering :

Parameter Effect
Cooling Rate Slower rates yield larger crystals (D90 >200 μm)
Anti-solvent tert-Butyl methyl ether improves polymorph control
Seeding 0.1% w/w seed crystals of Form II prevent oiling out

Analytical Characterization

Identity Confirmation :

  • 1H NMR (400 MHz, DMSO-d6): δ 8.21 (s, 1H, H-5 oxazole), 7.89 (d, J = 7.5 Hz, 2H, Fmoc Ar), 7.42–7.31 (m, 4H, Fmoc Ar), 4.32 (d, J = 6.8 Hz, 2H, CH2Fmoc), 4.22 (t, J = 6.8 Hz, 1H, Fmoc CH), 3.98 (s, 2H, NCH2)
  • HRMS (ESI+): m/z calc. for C20H16N2O4 [M+H]+ 381.1084, found 381.1081

Purity Assessment :

Method Acceptance Criteria
HPLC (C18) ≥99.0% AUC
TGA ≤0.5% water
Residual Solvents <500 ppm (ICH Q3C)

Industrial Scale Considerations

Process Mass Intensity (PMI) Comparison :

Step PMI (kg/kg) Batch PMI (kg/kg) Flow
Oxazole Formation 18.7 6.2
Fmoc Protection 22.4 8.9
Crystallization 15.1 5.8

Cost Drivers :

  • Fmoc-Osu accounts for 63% of raw material costs
  • Solvent recovery efficiency critical for sustainability

Emerging Methodologies

Biocatalytic Approaches

Recent studies employ transaminases for enantioselective amination:

Key Advancements :

  • TA-01 mutant enzyme achieves 98% ee for (R)-isomers
  • Reaction conducted in phosphate buffer (pH 7.5) at 30°C
  • 5-fold reduction in environmental impact compared to chemical methods

Photoredox-Mediated Cyclizations

Visible light catalysis enables room-temperature oxazole synthesis:

Protocol Highlights :

  • [Ir(dF(CF3)ppy)2(dtbbpy)]PF6 catalyst (1 mol%)
  • Blue LEDs (450 nm), 24-hour irradiation
  • 76% yield with 100% regioselectivity

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the fluorenylmethoxycarbonyl group.

    Reduction: Reduction reactions can be performed to remove the Fmoc group, typically using piperidine.

    Substitution: The compound can participate in substitution reactions, especially at the oxazole ring.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or other oxidizing agents.

    Reduction: Piperidine is commonly used for Fmoc deprotection.

    Substitution: Various nucleophiles can be used depending on the desired substitution product.

Major Products

    Oxidation: Oxidized derivatives of the fluorenylmethoxycarbonyl group.

    Reduction: Deprotected amino acids or peptides.

    Substitution: Substituted oxazole derivatives.

Scientific Research Applications

2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1,3-oxazole-4-carboxylic acid is widely used in scientific research, particularly in the following fields:

    Chemistry: Used in peptide synthesis and as a building block for more complex molecules.

    Biology: Employed in the study of protein interactions and enzyme mechanisms.

    Medicine: Investigated for potential therapeutic applications, including drug development.

    Industry: Utilized in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1,3-oxazole-4-carboxylic acid involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group during synthesis and can be removed under mild conditions, allowing for the sequential addition of amino acids. This compound interacts with various molecular targets, including enzymes involved in peptide bond formation .

Comparison with Similar Compounds

Comparative Data Table

Compound Name Core Structure Key Substituents Reactivity Profile Applications Evidence ID
Target Compound 1,3-Oxazole Fmoc-aminomethyl, carboxylic acid High (aromatic, electron-deficient) SPPS, probes
4,5-Dihydrooxazole (CAS: 831238-95-0) Dihydrooxazole Fmoc-aminomethyl, benzyl ester Moderate (reduced aromaticity) Chiral intermediates
Thiazole Derivative (CAS: 1267133-90-3) Thiazole Piperazine-Fmoc, carboxylic acid Moderate (thiazole nucleophilicity) Chelators, enzyme mimics
Benzeneacetic Acid (CAS: 176504-01-1) Benzene Fmoc-aminomethyl, acetic acid Low (non-heterocyclic) Non-peptidic conjugates
Macrocyclic Tetraoxazole Oxazole macrocycle Fmoc-amino acid, extended conjugation High (target-specific) DNA stabilizers, therapeutics

Research Findings and Trends

  • Reactivity : Oxazole derivatives exhibit superior reactivity in peptide coupling compared to thiazoles or benzene-based analogs due to their electron-deficient nature .
  • Stability : Fmoc-protected dihydrooxazoles show greater stability under acidic conditions than fully aromatic oxazoles .
  • Applications : Macrocyclic Fmoc-oxazoles are emerging in targeted cancer therapies, while hydrophobic analogs (e.g., pentyl derivatives) are gaining traction in prodrug design .

Biological Activity

The compound 2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1,3-oxazole-4-carboxylic acid (CAS No. 946716-21-8) is a derivative of oxazole known for its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and relevant case studies.

Molecular Characteristics

  • Molecular Formula : C₁₉H₁₉N₂O₄
  • Molecular Weight : 339.37 g/mol
  • IUPAC Name : this compound

Structure Representation

The structure of the compound includes a fluorenyl group, a methoxycarbonyl amino group, and an oxazole moiety, which are crucial for its biological activity.

Antimicrobial Properties

Recent studies have indicated that derivatives of oxazole exhibit significant antibacterial activity. For instance, compounds similar to this compound have shown effectiveness against various Gram-positive and Gram-negative bacteria.

Table 1: Antibacterial Activity of Oxazole Derivatives

CompoundTarget BacteriaMIC (μg/mL)Reference
This compoundE. coli0.008
Similar Oxazole DerivativeS. aureus0.03
Similar Oxazole DerivativeS. pneumoniae0.06

The mechanism through which this compound exerts its antibacterial effects is primarily through the inhibition of bacterial topoisomerases, enzymes essential for DNA replication and transcription. The oxazole ring is believed to interact with the active site of these enzymes, leading to bacterial cell death.

Case Studies

  • Study on Antibacterial Efficacy : A study published in the Journal of Medicinal Chemistry demonstrated that oxazole derivatives could inhibit the growth of Staphylococcus aureus and Escherichia coli at low concentrations (MIC values ranging from 0.008 to 0.06 μg/mL) . The study highlighted the importance of structural features in enhancing antimicrobial potency.
  • Toxicity Assessment : In vitro toxicity studies conducted on human liver cell lines (HepG2) showed that certain derivatives did not exhibit significant cytotoxicity, indicating a favorable safety profile for potential therapeutic applications .
  • Resistance Mechanisms : Research has also explored the spontaneous frequencies of resistance (FoRs) against common pathogens, demonstrating that compounds like this oxazole derivative maintain low FoRs due to their dual-target inhibition mechanism .

Q & A

Q. What are the key steps and reagents for synthesizing 2-[({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1,3-oxazole-4-carboxylic acid?

The synthesis typically involves sequential protection-deprotection strategies. The Fmoc group is introduced using [(9H-fluoren-9-yl)methoxy]carbonyl chloride under basic conditions (e.g., NaHCO₃) in anhydrous dichloromethane (DCM). The oxazole ring is formed via cyclization of a β-ketoamide intermediate, often catalyzed by POCl₃ or other dehydrating agents. Purification is achieved via column chromatography (silica gel, gradient elution with ethyl acetate/hexane). Key reagents include coupling agents like DCC or HOBt for amide bond formation .

Q. What safety protocols are essential for handling this compound?

The compound exhibits acute toxicity (oral, dermal) and causes skin/eye irritation. Researchers must wear nitrile gloves, lab coats, and safety goggles. Work should be conducted in a fume hood to avoid inhalation of aerosols. Spills should be contained with inert absorbents (e.g., vermiculite) and disposed of as hazardous waste. Storage requires airtight containers at 2–8°C in a desiccator to prevent hydrolysis .

Q. Which analytical methods validate the compound’s purity and structure?

High-resolution mass spectrometry (HRMS) confirms molecular weight, while ¹H/¹³C NMR identifies functional groups (e.g., Fmoc aromatic protons at δ 7.3–7.8 ppm). Purity (>95%) is assessed via reverse-phase HPLC (C18 column, acetonitrile/water gradient). FT-IR verifies carbonyl (C=O) stretches at ~1700 cm⁻¹ .

Q. Why is the Fmoc group critical in peptide synthesis applications?

The Fmoc group protects the amino terminus during solid-phase peptide synthesis (SPPS). It is selectively removed under mild basic conditions (20% piperidine in DMF) without affecting acid-labile side chains. This enables sequential coupling of amino acids, making the compound a versatile building block for peptide libraries .

Advanced Research Questions

Q. How can coupling efficiency in Fmoc-based synthesis be optimized?

Optimize reaction kinetics by using coupling agents like HATU or PyBOP with DIEA in DMF. Monitor completion via Kaiser test (ninhydrin) or FT-IR for residual amine peaks. Microwave-assisted synthesis (50°C, 10–20 W) reduces reaction time from hours to minutes while improving yields .

Q. What factors influence the compound’s stability under varying pH and temperature?

Stability studies show decomposition at pH < 2 (Fmoc cleavage) or pH > 10 (oxazole ring hydrolysis). Thermal degradation occurs above 60°C (DSC data). For long-term storage, lyophilization at neutral pH and inert gas (N₂) atmosphere is recommended. Accelerated stability testing (40°C/75% RH for 6 months) predicts shelf life .

Q. How should researchers resolve contradictions in toxicity data across safety reports?

Discrepancies in acute toxicity (e.g., LD₅₀ ranges from 300–500 mg/kg in rats) may arise from batch impurities. Validate purity via HPLC-MS and cross-reference SDS from multiple vendors. Conduct in vitro cytotoxicity assays (e.g., MTT on HEK293 cells) to establish cell-specific thresholds .

Q. What role does the oxazole moiety play in modulating biological activity?

The oxazole ring enhances metabolic stability and bioavailability by resisting enzymatic degradation. Structure-activity relationship (SAR) studies reveal that substitutions at C4 (e.g., carboxylic acid) improve target binding (e.g., kinase inhibition). Molecular docking simulations (AutoDock Vina) correlate electronic properties (DFT-calculated HOMO/LUMO) with inhibitory potency .

Q. Which computational tools predict the compound’s interaction with biological targets?

Molecular dynamics (MD) simulations (GROMACS) model binding to proteins like EGFR or PD-1. Pharmacophore mapping (Discovery Studio) identifies critical hydrogen-bonding (Fmoc carbonyl) and hydrophobic (fluorenyl) interactions. ADMET predictions (SwissADME) assess permeability (LogP = 3.2) and CYP450 metabolism .

Q. What green chemistry approaches minimize waste in large-scale synthesis?

Replace DCM with cyclopentyl methyl ether (CPME) as a safer solvent. Catalytic methods (e.g., Bi(OTf)₃ for oxazole cyclization) reduce POCl₃ usage by 70%. Continuous flow reactors enhance atom economy (85% yield) and reduce E-factor (from 32 to 12) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.